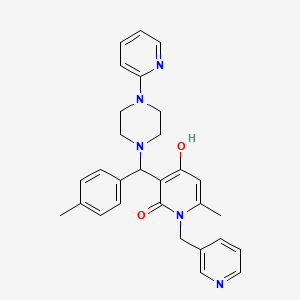

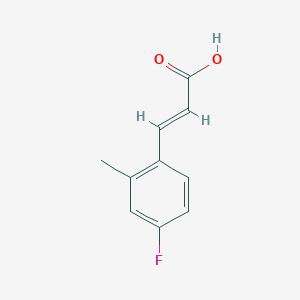

![molecular formula C22H22F2N4O5 B2434329 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide oxalate CAS No. 1351621-68-5](/img/structure/B2434329.png)

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzimidazole group, a piperidine group, and a carboxamide group. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals . Carboxamides are a class of organic compounds that are amides of carboxylic acids .

Synthesis Analysis

While the specific synthesis route for this compound is not available, benzimidazoles are generally synthesized from o-phenylenediamine and carboxylic acids . Piperidines can be synthesized through several methods, including the reduction of pyridines .Molecular Structure Analysis

The benzimidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The piperidine group is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the benzimidazole group can undergo various reactions such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, benzimidazoles are generally soluble in polar solvents due to the presence of nitrogen atoms .Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and crystal structure of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, provide insights into the structural properties of similar compounds. This compound was obtained as a side product in the synthesis of an antitubercular agent, highlighting the chemical versatility and potential pharmaceutical applications of such compounds (Richter et al., 2023).

Pharmacokinetics and Drug Development

- A study on novel anaplastic lymphoma kinase inhibitors, including a compound structurally similar to the one , provides insights into the pharmacokinetics of these compounds. This research is crucial in understanding how such compounds are metabolized and their potential efficacy as cancer treatments (Teffera et al., 2013).

Antimicrobial and Antifungal Activity

- Research on novel 2-((E)-2-aryl-1-ethenyl)-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones demonstrates the antimicrobial and antifungal activities of similar compounds. This highlights the potential of such compounds in developing new antimicrobial agents (ANISETTI et al., 2012).

Anticancer Applications

- A study focusing on PARP (poly ADP-ribose polymerase) inhibitors, including compounds with a similar structure, revealed their potent anticancer activities. These compounds showed significant activity against various human cancer cell lines, indicating their potential in cancer therapy (Tang et al., 2021).

Corrosion Inhibition

- Benzimidazole derivatives, structurally related to the compound , have been studied for their corrosion inhibition properties. This research has applications in materials science, particularly in protecting metals against corrosion (Yadav et al., 2016).

Molecular Interaction Studies

- A study on the molecular interactions of a cannabinoid receptor antagonist reveals insights into the binding properties of similar compounds. This research is crucial for understanding how such compounds interact with biological targets (Shim et al., 2002).

Glycine Transporter Inhibition

- The identification of a glycine transporter 1 inhibitor, structurally related to the compound , demonstrates its potential application in neurological disorders (Yamamoto et al., 2016).

Mechanism of Action

properties

IUPAC Name |

1-(1H-benzimidazol-2-ylmethyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N4O.C2H2O4/c21-15-6-5-14(11-16(15)22)23-20(27)13-7-9-26(10-8-13)12-19-24-17-3-1-2-4-18(17)25-19;3-1(4)2(5)6/h1-6,11,13H,7-10,12H2,(H,23,27)(H,24,25);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCHQUPUHHFMDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

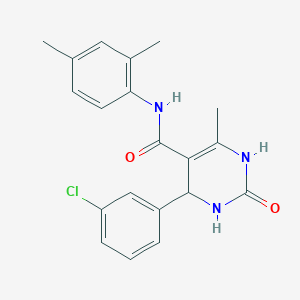

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2434249.png)

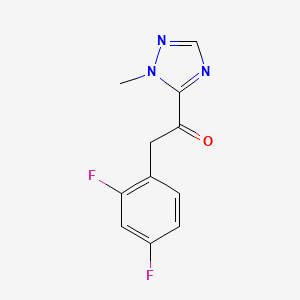

![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-2-yl)methanol hydrochloride](/img/structure/B2434250.png)

![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanamide](/img/structure/B2434251.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2434252.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2434254.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2434261.png)

![6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B2434267.png)